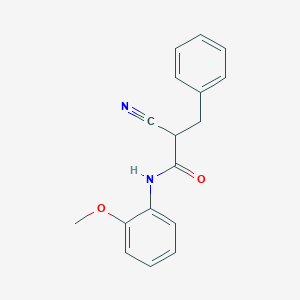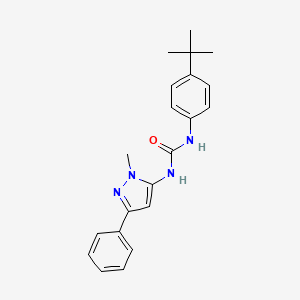
1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester
Vue d'ensemble
Description
“1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-phenyl-, ethyl ester” is a chemical compound with the molecular formula C12H12N2O3 . It’s also known by other names such as 1-Phenyl-3-carbethoxypyrazolone, 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester, and ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, can be achieved through several methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 232.2353 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Potential
Research has demonstrated that certain derivatives of 1H-Pyrazole, like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, exhibit significant analgesic and anti-inflammatory activities. These compounds, including 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, have been identified as potential lead molecules for developing novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Optical Nonlinearity and Optical Limiting Applications
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, a class of pyrazole derivatives, have shown promise in optical nonlinearity applications. Their behavior in chloroform solutions under laser pulses suggests potential in optical limiting applications, with specific compounds demonstrating maximum nonlinearity (Chandrakantha et al., 2013).
Spectroscopic and Structural Analysis
Studies have focused on the synthesis, characterization, and X-ray diffraction of compounds like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These investigations provide insights into their molecular geometry and electronic structures, contributing to a deeper understanding of their chemical properties (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives, such as 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Their effectiveness in reducing corrosion rates highlights their potential application in industrial settings (Herrag et al., 2007).
Interaction with Acetone
Certain pyrazole ester derivatives show a significant interaction with acetone molecules. Studies involving NMR and cyclic voltammetric titration have demonstrated the selective binding of acetone to the methyl group of the pyrazole moiety, indicating potential applications in receptor and sensor technology (Tewari et al., 2014).
Propriétés
IUPAC Name |
ethyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCIFKZACWAKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398834 | |
| Record name | 1-phenyl-3-carbethoxy-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27241-29-8, 89-33-8 | |
| Record name | 1-phenyl-3-carbethoxy-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-3-CARBETHOXY-5-PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C344GV0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
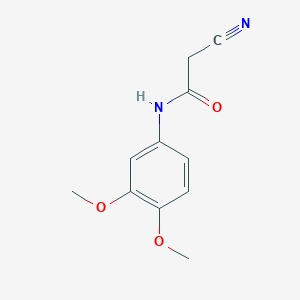
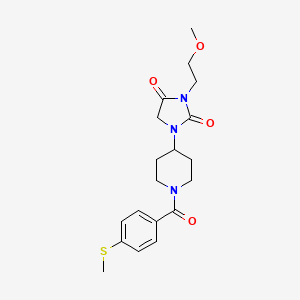
![2-({1-[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2464840.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
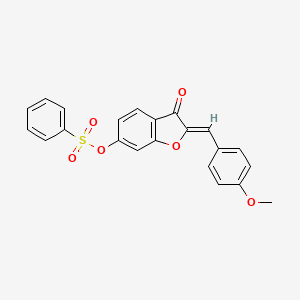
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
